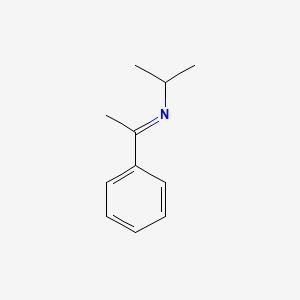

N-(a-Methylbenzylidene)isopropylamine

Description

N-(α-Methylbenzylidene)isopropylamine is a ketimine, a class of organic compounds characterized by a carbon-nitrogen double bond. Specifically, it is formed from the condensation of acetophenone (B1666503) and isopropylamine (B41738). While it may not be a household name, this compound and its analogues are subjects of intense study in organic chemistry, primarily for their utility as versatile intermediates in the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-propan-2-ylethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXHWCPOATWTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N a Methylbenzylidene Isopropylamine and Its Advanced Analogues

Established Synthetic Routes to N-(a-Methylbenzylidene)isopropylamine

The foundational methods for synthesizing this compound, a ketimine, rely on well-understood and widely implemented chemical transformations. These routes are characterized by their directness and reliability in forming the core imine structure from readily available precursors.

Condensation Reactions with Carbonyl Precursors and Amines

The most direct and conventional method for synthesizing this compound is through the condensation reaction of a carbonyl precursor, specifically acetophenone (B1666503), with isopropylamine (B41738). This reaction is a classic example of imine formation. peerj.comchemistryviews.org The process is fundamentally a reversible reaction where the amine nucleophilically attacks the carbonyl carbon of the ketone.

This initial attack forms an unstable carbinolamine or hemiaminal intermediate. The subsequent step involves the acid-catalyzed dehydration (elimination of a water molecule) from the carbinolamine, which is typically the rate-determining step. The removal of water is crucial as it drives the equilibrium towards the formation of the stable imine product. peerj.com To facilitate this, dehydrating agents or techniques like azeotropic distillation are often employed, particularly when dealing with less reactive ketones.

Reductive Amination Approaches and Variations

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming amines, and it can be readily applied to synthesize the saturated amine corresponding to this compound. This one-pot procedure involves two key transformations: the in-situ formation of the imine from acetophenone and isopropylamine, followed immediately by its reduction to the final amine product without isolating the imine intermediate. masterorganicchemistry.comsigmaaldrich.com

This approach circumvents the potential instability of the imine and avoids issues of multiple alkylations that can plague direct alkylation methods. masterorganicchemistry.com The success of the reaction hinges on the choice of reducing agent, which must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine or iminium ion. Several specialized hydride reagents are commonly used for this purpose.

Interactive Table: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics | Citations |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of ketones; effective but introduces cyanide waste. | masterorganicchemistry.comsigmaaldrich.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN; often the reagent of choice for its selectivity and safety. | masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Can be used, but may also reduce the starting ketone if conditions are not carefully controlled. | masterorganicchemistry.comsigmaaldrich.com |

| Catalytic Hydrogenation | H₂ with Metal Catalyst (e.g., Pd, Pt, Ni) | A green and atom-efficient method, though it often requires higher pressures and temperatures. researchgate.net | researchgate.net |

Advanced Synthetic Strategies for Complex this compound Derivatives

Modern synthetic chemistry seeks to build molecular complexity efficiently. Advanced strategies leverage the this compound core as a scaffold, employing multi-component reactions and novel catalytic systems to construct more elaborate and functionally diverse derivatives.

Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.orgorganic-chemistry.org Imines, or their in-situ generated precursors, are exceptionally useful intermediates in MCRs. nih.gov The this compound scaffold, formed from acetophenone and isopropylamine, can serve as a key electrophilic intermediate.

In a typical MCR scenario, the imine is attacked by a nucleophile (such as an isocyanide or an enolate), and a third component then participates to complete the construction of a complex molecular scaffold. nih.gov This strategy is highly atom-economic and allows for the rapid generation of diverse compound libraries by simply varying the starting components. rsc.org For instance, a zinc-mediated carbonyl alkylative amination allows for the three-component coupling of a ketone, an amine, and an alkyl halide to efficiently construct complex, α-branched amines. acs.org Such reactions provide a powerful platform for creating advanced analogues built upon the fundamental structure of this compound. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis is central to improving the efficiency, selectivity, and environmental friendliness of chemical synthesis. The formation of this compound and its derivatives can be significantly enhanced through various catalytic methods. Generally, imine formation can be accelerated by either acid or base catalysts. chemistryviews.org

Lewis and Brønsted Acid Catalysis : Acids activate the carbonyl group of the ketone, making it more electrophilic and susceptible to attack by the amine. Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to promote imine formation before reduction in a reductive amination sequence. masterorganicchemistry.com

Heterogeneous Catalysis : To simplify product purification and improve sustainability, solid acid catalysts are employed. Amberlyst® 15, a sulfonic acid resin, has proven effective for synthesizing various imines in high yields under solvent-free conditions, offering easy separation and catalyst recycling. peerj.com

Transition Metal Catalysis : Transition metals offer unique catalytic pathways. Copper-catalyzed oxidative coupling can be used to form imines directly from amines. rsc.org For reductive amination processes, gold nanoparticles supported on oxides like CeO₂/TiO₂ have been shown to be effective catalysts for the hydrogenation of the intermediate imine under hydrogen pressure. researchgate.net

Interactive Table: Catalytic Approaches in Imine Synthesis

| Catalyst Type | Example(s) | Role/Advantage | Citations |

| Heterogeneous Acid | Amberlyst® 15 | Enables solvent-free conditions, easy to separate and recycle. | peerj.com |

| Lewis Acid | Titanium(IV) isopropoxide | Activates the carbonyl group for nucleophilic attack. | masterorganicchemistry.com |

| Transition Metal (Reductive Amination) | Au/CeO₂/TiO₂ | Catalyzes the hydrogenation of the in-situ formed imine. | researchgate.net |

| Transition Metal (Oxidative Coupling) | Copper Catalysts | Facilitates direct imine synthesis from amine precursors. | rsc.org |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for imines. The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. scirp.orgdigitellinc.com

Several green strategies have been successfully applied to imine synthesis:

Solvent-Free Synthesis : Performing the condensation reaction under neat (solventless) conditions, often with a recyclable heterogeneous catalyst like Amberlyst® 15, significantly reduces solvent waste and simplifies purification. peerj.comscirp.org

Use of Eco-Friendly Solvents : Water has been investigated as a green solvent for imine synthesis, sometimes in combination with sonication to enhance reaction rates and efficiency. digitellinc.com

Alternative Energy Sources : Microwave irradiation has been used to synthesize imines, often leading to shorter reaction times and improved yields compared to conventional heating. scirp.org

Use of Supercritical CO₂ : Supercritical carbon dioxide (sc-CO₂) has been employed as a "traceless" medium for imine synthesis. In this system, CO₂ acts as both a solvent and a promoter, as it can react with the water byproduct to form carbonic acid, which in turn autocatalyzes the reaction. The final product is easily isolated in pure, crystalline form by simply venting the CO₂. chemistryviews.org

Atom Economy : Multi-component reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, thus exhibiting high atom economy. rsc.orgnih.gov

Reactivity, Organic Transformations, and Mechanistic Elucidation of N a Methylbenzylidene Isopropylamine

Fundamental Reactivity Patterns of the Azomethine Linkage

The C=N double bond in N-(a-Methylbenzylidene)isopropylamine is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This electrophilicity is the foundation of its characteristic reactions.

The addition of organometallic reagents to the azomethine bond is a primary method for forming new carbon-carbon bonds and synthesizing chiral amines. As a prochiral imine, the two faces of the C=N bond are diastereotopic, allowing for the possibility of asymmetric induction. The addition of a nucleophile to the imine carbon creates a new stereocenter.

Studies on the asymmetric synthesis of amines have utilized prochiral imines like this compound. The addition of nucleophiles such as Grignard reagents or organolithium compounds results in the formation of a magnesium or lithium amide intermediate, which upon acidic workup yields the corresponding tertiary amine. The stereochemical outcome of such additions is a central focus of research in this area, often controlled by chiral catalysts or auxiliaries.

The reduction of the C=N bond in this compound to an amine is a fundamental transformation. This can be achieved through catalytic hydrogenation or with chemical hydride reagents. The asymmetric reduction of prochiral imines is a well-established strategy for synthesizing enantiomerically enriched amines.

Various catalytic systems have been explored for the enantioselective reduction of ketimines. For instance, asymmetric hydrogenation using iridium or rhodium catalysts with chiral phosphine (B1218219) ligands has proven effective. Similarly, transfer hydrogenation from reagents like isopropanol (B130326) or formic acid, mediated by chiral transition metal complexes, can afford high enantioselectivity. The choice of catalyst, ligand, and reaction conditions significantly influences both the yield and the enantiomeric excess (e.e.) of the resulting N-isopropyl-1-phenylethylamine. Research in this field has systematically investigated these factors to optimize the synthesis of chiral amines from imine precursors.

Table 1: Examples of Reductive Transformation Conditions for Imines This table is illustrative of typical conditions used for imine reduction; specific results for this compound would depend on the catalytic system employed.

| Reducing Agent | Catalyst/Additive | Solvent | Product | Typical Outcome |

|---|---|---|---|---|

| H₂ | Rh-Chiral Phosphine | Methanol | Chiral Amine | High Yield & e.e. |

| NaBH₄ | Methanol | Methanol | Racemic Amine | High Yield |

| HCOOH/NEt₃ | Ru-Chiral Diamine | Acetonitrile | Chiral Amine | High Yield & e.e. |

Complex Organic Transformations Involving this compound

Beyond simple additions and reductions, this compound can participate in more complex reactions that build sophisticated molecular architectures, particularly heterocyclic systems.

Imines are valuable precursors for the synthesis of nitrogen-containing heterocycles. While specific cycloaddition studies on this compound are not extensively documented in dedicated papers, its role as an intermediate in the formation of heterocyclic structures has been noted. For example, patents have described the use of N-alkylideneamines, including this compound, as starting materials for the synthesis of substituted pyrazoles.

A plausible synthetic route involves the reaction of this compound with a hydrazine (B178648) derivative. This reaction likely proceeds through an initial nucleophilic attack by the hydrazine at the imine carbon, followed by elimination of isopropylamine (B41738) and subsequent intramolecular cyclization and aromatization to yield the stable pyrazole (B372694) ring system. This demonstrates its utility as a building block in multicomponent reaction strategies for heterocycle synthesis.

Imines containing alpha-hydrogens on the N-alkyl substituent can undergo isomerization through imine-enamine tautomerism. In the case of this compound, the isopropyl group has a methine proton that could potentially be abstracted by a base. This would lead to the formation of an enamine tautomer, N-(1-phenylvinyl)isopropylamine.

This equilibrium is a fundamental isomerization pathway in imine chemistry. While typically favoring the imine form, the transient formation of the enamine can be significant in certain reaction mechanisms, as the enamine possesses a nucleophilic alpha-carbon. The position of this equilibrium can be influenced by factors such as solvent polarity and the presence of acid or base catalysts.

Mechanistic Investigations of Reactions Involving this compound

The mechanisms of reactions involving prochiral imines are of great interest, particularly concerning the origins of stereoselectivity. The asymmetric reduction of this compound has been a subject of mechanistic study. In catalytic asymmetric hydrogenation, the imine substrate coordinates to the chiral metal catalyst. The facial selectivity of the hydride transfer from the metal to the imine carbon is determined by the steric and electronic interactions between the substrate and the chiral ligand framework, leading to the preferential formation of one enantiomer of the product amine.

Detailed mechanistic studies, often supported by computational models, aim to elucidate the structure of the key transition states. For nucleophilic additions and reductions, the Felkin-Anh model and its variations are often invoked to predict the stereochemical outcome. These models consider the steric hindrance of the substituents around the prochiral center to predict the trajectory of the incoming nucleophile or hydride. The interplay between the phenyl and methyl groups on the imine carbon, along with the isopropyl group on the nitrogen, dictates the preferred conformation for attack, thereby controlling the stereochemistry of the newly formed chiral center.

Kinetic Studies of Reaction Pathways

Kinetic studies of imines, such as this compound, primarily focus on their formation and hydrolysis. The rates of these reactions are highly dependent on the pH of the solution.

At neutral pH, the rate-determining step for imine formation is often the dehydration of the carbinolamine intermediate. masterorganicchemistry.com Conversely, under acidic conditions, the initial attack of the amine on the protonated carbonyl group can become the rate-limiting step. masterorganicchemistry.com

For the hydrolysis of imines, which is the reverse reaction, the process is also subject to acid and base catalysis. In acidic solutions, the reaction is initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. news-medical.net Under neutral and basic conditions, the rate-determining step is typically the attack of water or hydroxide (B78521) ions on the imine carbon. masterorganicchemistry.com

A kinetic study on the hydrolysis of a related Schiff base, N-salicylidene-2-aminothiazole, revealed that the reaction proceeds via both spontaneous and acid-catalyzed pathways. researchgate.net The solvent deuterium (B1214612) isotope effect observed in that study was consistent with intramolecular catalysis, suggesting the involvement of nearby functional groups in the transition state. researchgate.net Similar complex dependencies on reaction conditions can be anticipated for this compound.

Table 1: Factors Influencing the Reaction Kinetics of Imine Hydrolysis

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| pH | Rate is generally highest in weakly acidic media. | Balances the need for protonation of the imine with the availability of the nucleophile (water). |

| Substituents | Electron-withdrawing groups on the benzaldehyde-derived portion can increase the rate of nucleophilic attack. | Enhances the electrophilicity of the imine carbon. |

| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

Transition State Analysis and Intermediate Identification

The mechanism of imine formation and hydrolysis proceeds through a key tetrahedral intermediate known as a carbinolamine (or hemiaminal). researchgate.net

Formation Pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of isopropylamine on the carbonyl carbon of acetophenone (B1666503).

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: In an acidic medium, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). news-medical.net

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of an iminium ion.

Deprotonation: A final deprotonation step yields the neutral imine, this compound.

Hydrolysis Pathway (Reverse of Formation):

Protonation of Imine Nitrogen: The hydrolysis in acidic solution begins with the protonation of the imine nitrogen, forming an iminium ion and increasing the electrophilicity of the imine carbon. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule attacks the imine carbon, leading to a protonated carbinolamine.

Deprotonation: Deprotonation of the oxygen atom yields the carbinolamine intermediate.

Proton Transfer: A proton is transferred from the nitrogen to a water molecule.

Cleavage: The C-N bond cleaves, releasing the primary amine (isopropylamine) and the protonated carbonyl compound (acetophenone), which is then deprotonated.

The transition states for these steps involve the partial formation and breaking of bonds. For instance, in the nucleophilic attack step, the transition state would feature a partial bond between the nitrogen and the carbonyl carbon, with the charge being distributed between the interacting atoms. Computational studies on similar Schiff base formations have been used to calculate the activation barriers for these steps. acs.org

Role of Catalysts and Reaction Environment in Mechanistic Control

The reaction environment, particularly the presence of catalysts, plays a crucial role in controlling the mechanism of imine reactions.

Acid Catalysis: As detailed above, acid catalysis is fundamental to both the formation and hydrolysis of imines. news-medical.netmasterorganicchemistry.com The acid protonates the carbonyl oxygen during formation, making the carbonyl carbon more electrophilic. masterorganicchemistry.com In hydrolysis, the acid protonates the imine nitrogen, facilitating the attack of water. masterorganicchemistry.comnews-medical.net The efficiency of catalysis is pH-dependent; very strong acidic conditions can lead to the protonation of the amine nucleophile, reducing its reactivity and thus slowing down the reaction. masterorganicchemistry.com

Base Catalysis: While less common for the forward reaction, base catalysis can be significant in the hydrolysis of imines. A base can deprotonate water to generate the more nucleophilic hydroxide ion, which can then attack the imine carbon. news-medical.net

Metal Ion Catalysis: Metal ions can act as Lewis acid catalysts in imine hydrolysis. They can coordinate to the imine nitrogen, which polarizes the C=N bond and enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. researchgate.net Studies on other Schiff bases have shown that metal ions like Cu(II) can either catalyze or inhibit hydrolysis depending on the stability of the resulting metal-imine complex. researchgate.netpsu.edu For instance, the formation of a stable chelate can protect the imine from hydrolysis. researchgate.net The catalytic effect of various metal ions on the hydrolysis of N-salicylidene-2-aminothiazole has been demonstrated, with mixed-ligand complexes also showing catalytic activity. researchgate.netpsu.edu

Table 2: Catalysts in Imine Reactions

| Catalyst Type | Role in Imine Formation | Role in Imine Hydrolysis |

| Acid (Brønsted) | Protonates the carbonyl oxygen, activating it for nucleophilic attack. | Protonates the imine nitrogen, activating the imine for nucleophilic attack. |

| Base (Brønsted) | Can deprotonate the amine, but generally less effective than acid catalysis. | Generates hydroxide ions, which are stronger nucleophiles than water. |

| Metal Ions (Lewis Acid) | Can coordinate to the carbonyl oxygen, increasing its electrophilicity. | Coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon. researchgate.net |

Asymmetric Synthesis and Stereochemical Control Mediated by N a Methylbenzylidene Isopropylamine

N-(a-Methylbenzylidene)isopropylamine as a Chiral Auxiliary

The utility of chiral amines derived from α-methylbenzylamine as auxiliaries in asymmetric synthesis is well-established. These auxiliaries function by being temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction, and then being cleaved to afford the desired enantiomerically enriched product. The imine this compound, or more commonly, its reduced amine form, N-isopropyl-α-methylbenzylamine, can be employed as a chiral auxiliary to control the formation of new stereocenters.

Design and Application in Diastereoselective Reactions

The design of a chiral auxiliary is predicated on its ability to effectively bias the transition state of a reaction to favor the formation of one diastereomer over another. In the context of N-isopropyl-α-methylbenzylamine, the stereocenter in the α-methylbenzyl group provides the chiral environment necessary for diastereoselective reactions. The steric bulk of the phenyl and methyl groups directs the approach of incoming reagents to the less hindered face of the reactive intermediate.

A key application of α-substituted benzylamines as chiral auxiliaries is in the synthesis of enantiomerically pure compounds through the formation and separation of diastereomeric intermediates. For instance, the reaction of a racemic substrate with a chiral auxiliary like (S)-N-isopropyl-α-methylbenzylamine can lead to a mixture of diastereomers. Due to their different physical properties, these diastereomers can often be separated by techniques such as chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target molecule. The degree of stereoselective enhancement can be influenced by reaction conditions, such as the solvent used. For example, the reaction of a model racemic substrate with (S)-N-isopropyl-α-methylbenzylamine has been shown to provide a significant stereoselective enhancement when conducted in methyl ethyl ketone, as observed through NMR spectroscopy of the resulting diastereomeric mixture. sci-hub.se

While specific data for this compound in many named reactions is not extensively documented in publicly available literature, the principle can be illustrated by the diastereoselective tandem conjugate addition-cyclisation of diethyl (E,E)-octa-2,6-dienedioate with the related chiral amine, lithium (R)-N-benzyl-N-(α-methylbenzyl)amide. This reaction proceeds with high diastereoselectivity to form substituted cyclopentanes.

Table 1: Diastereoselective Tandem Conjugate Addition-Cyclisation with a Chiral α-Methylbenzylamine Derivative This table is illustrative of the types of diastereoselective reactions achievable with chiral α-methylbenzylamine derivatives.

| Entry | Chiral Amine | Product(s) | Diastereomeric Ratio |

|---|---|---|---|

| 1 | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | (1R,2R,5R)- and (1S,2R,5R)-isomers of diethyl 2-(N-benzyl-N-(α-methylbenzyl)amino)-5-(ethoxycarbonylmethyl)cyclopentane-1-carboxylate | 85:15 |

Data sourced from related studies on chiral α-methylbenzylamine derivatives.

Auxiliary Cleavage and Product Release Methodologies

A critical step in the use of a chiral auxiliary is its efficient removal from the product molecule without racemization of the newly formed stereocenter. For auxiliaries based on α-methylbenzylamine, the benzylic carbon-nitrogen bond is susceptible to cleavage under various conditions.

Enantioselective Transformations Involving this compound Scaffolds

Beyond its role as a cleavable auxiliary, the this compound scaffold can be an integral part of a molecule undergoing further enantioselective transformations. In these cases, the inherent chirality of the α-methylbenzyl group influences the stereochemical outcome of reactions at other sites within the molecule.

Asymmetric Catalysis for this compound Derivatization

Asymmetric catalysis provides a powerful tool for the derivatization of molecules containing a chiral handle like the this compound moiety. A chiral catalyst can differentiate between the two faces of a prochiral center elsewhere in the molecule, leading to the formation of a specific diastereomer.

For example, the asymmetric reduction of an imine derived from a ketone and containing a chiral this compound group could be achieved using a chiral reducing agent or a catalyst. While specific examples for this compound are not abundant, the general principle is well-established. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can effectively control the stereochemistry of additions to double bonds, including C=N bonds. The inherent chirality of the this compound group would work in concert with or in opposition to the catalyst's stereochemical preference, a phenomenon known as matched and mismatched pairing.

Substrate-Controlled Diastereoselective Induction

In substrate-controlled diastereoselective reactions, the existing stereocenter in the this compound fragment dictates the stereochemical course of the reaction. The chiral center imposes a facial bias on a nearby prochiral center, directing the approach of a reagent from the less sterically hindered direction.

A classic example of this is the addition of nucleophiles to imines or iminium ions derived from α-methylbenzylamine. The preferred conformation of the imine places the bulky phenyl group in a position that shields one face of the C=N bond. Consequently, the nucleophile preferentially attacks from the opposite, more accessible face. This principle of 1,2-asymmetric induction is a fundamental concept in stereoselective synthesis. The diastereoselectivity of such additions can be high, leading to the formation of a new stereocenter with a predictable configuration relative to the auxiliary's stereocenter.

Deracemization and Kinetic Resolution Strategies in this compound Research

The production of enantiomerically pure this compound, or its precursor α-methylbenzylamine, is crucial for its application in asymmetric synthesis. Deracemization and kinetic resolution are two key strategies to obtain single enantiomers from a racemic mixture.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture at a faster rate than the other, leading to the separation of the unreacted enantiomer and the product of the reacted enantiomer. This can be achieved using chiral reagents or catalysts, including enzymes. For instance, lipases are commonly used for the kinetic resolution of amines via acylation.

Another strategy for the dynamic kinetic resolution (DKR) of α-methylbenzylamine combines a highly active palladium nanocatalyst for in-situ racemization of the amine with a thermostable lipase (B570770) (like Novozym 435) for enantioselective acylation. nih.gov This concurrent racemization and resolution allows for the conversion of the entire racemic starting material into a single enantiomer of the acylated product in high yield. nih.gov

Table 2: Dynamic Kinetic Resolution of α-Methylbenzylamine

| Catalyst System | Acylating Agent | Time (h) | Conversion | Enantiomeric Excess of Product |

|---|---|---|---|---|

| Pd Nanocatalyst / Novozym 435 | Ethyl acetate | 6 | >99% | >99% |

Data is representative of DKR of α-methylbenzylamine. nih.gov

Computational and Theoretical Investigations of N a Methylbenzylidene Isopropylamine Chemistry

Quantum Chemical Studies of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In Schiff bases, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and the nitrogen atom, while the LUMO is typically centered on the C=N bond and the aromatic system. researchgate.net For N-(a-Methylbenzylidene)isopropylamine, the electron-donating isopropyl group and the methyl group on the imine carbon influence the energies of these orbitals. Theoretical calculations on similar acetophenone-derived Schiff bases show how substituents can tune these energy levels. scholarsresearchlibrary.comscispace.com

Table 1: Frontier Molecular Orbital Energies for Analogous Schiff Base Compounds (Note: Data is illustrative, based on calculations of similar compounds, as direct values for this compound are not available in the cited literature.)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Azo-Schiff Base Complex C1 | -6.21 | -4.99 | 1.22 | researchgate.net |

| Azo-Schiff Base Complex C2 | -6.18 | -4.99 | 1.19 | researchgate.net |

| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide | -5.89 | -1.54 | 4.35 | nih.gov |

| Imine-ene reaction system | -0.24 | 0.00 | 0.24 | electronicsandbooks.com |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de These maps illustrate the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. vaia.com

Red/Yellow Regions: Indicate negative electrostatic potential, are electron-rich, and are susceptible to electrophilic attack. In an imine, this region is typically found around the nitrogen atom due to its lone pair of electrons. researchgate.netvaia.com

Blue Regions: Indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack. This area is often located around the hydrogen atoms and the imine carbon. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would show a significant negative potential (red) around the nitrogen of the imine group, highlighting its basicity and ability to coordinate with metal ions. The hydrogen atoms of the methyl and isopropyl groups, along with the aromatic ring hydrogens, would exhibit positive potential (blue). researchgate.net This visualization is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reactants or biological targets. uni-muenchen.de

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions involving imines. These methods allow for the calculation of energy profiles, which map the energy changes as reactants are converted into products, passing through high-energy transition states. nih.govyoutube.com

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its balance of accuracy and computational cost. nih.gov A key application is the location and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. scm.comgithub.ioyoutube.com Identifying the structure and energy of a transition state allows for the calculation of the activation energy barrier, which determines the reaction rate.

For reactions involving imines, such as hydrolysis, reduction, or cycloadditions, DFT calculations can identify the key transition states. nih.govmasterorganicchemistry.com For instance, in the acid-catalyzed hydrolysis of an imine, DFT can model the protonation of the imine nitrogen, the subsequent nucleophilic attack by water, and the final breakdown of the tetrahedral intermediate. nih.govmasterorganicchemistry.com Studies on similar systems have shown that the energy barrier for such reactions is highly dependent on the substituents and the solvent environment. nih.govnih.gov For example, a DFT study on the Heck-type reaction of imine derivatives found that migratory insertion was the rate-determining step, with a calculated activation barrier of +20.5 kcal/mol for the more reactive E-isomer. nih.gov

Molecular Dynamics Simulations in Mechanistic Contexts

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes that are complementary to static DFT calculations. rsc.org MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. acs.org

In a mechanistic context, MD can be used to explore the conformational landscape of reactants and intermediates, the role of solvent molecules, and the stability of reaction complexes. rsc.orgelectrochemsci.org For Schiff bases, MD simulations can reveal how the molecule orients itself when approaching a surface or the active site of an enzyme. rsc.orgacs.org For example, MD simulations of Schiff base inhibitors on a metal surface demonstrated their adsorption configurations and interactions with water molecules, providing a dynamic picture of the corrosion inhibition process. rsc.org Similarly, simulations can show how the flexibility of alkyl groups, like the isopropyl group in this compound, might influence the accessibility of the reactive C=N center. acs.org

In Silico Design and Prediction of this compound Derivatives

In silico (computer-based) methods are increasingly used to design novel molecules with desired properties, reducing the time and cost associated with experimental synthesis and testing. researchgate.netnih.gov For Schiff bases, which have a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, in silico design is a valuable tool. nih.govscirp.orgresearchgate.net

The process typically involves creating a virtual library of derivatives by modifying the parent structure—in this case, this compound. Modifications could include adding different substituents to the phenyl ring or altering the N-alkyl group. These virtual compounds are then subjected to computational screening. This often includes:

Molecular Docking: To predict the binding affinity and orientation of the derivatives within the active site of a biological target (e.g., an enzyme or receptor). acs.org

ADME Prediction: To evaluate the Absorption, Distribution, Metabolism, and Excretion properties of the designed molecules, which are crucial for their potential as therapeutic agents. acs.org

For example, a study on coumarin-Schiff base derivatives used molecular docking to evaluate their potential as inhibitors of the COX-2 enzyme, guiding the synthesis of the most promising candidates for anti-inflammatory testing. researchgate.net A similar approach could be applied to derivatives of this compound to explore their potential for various biological applications. scholarsresearchlibrary.comacs.org

Advanced Spectroscopic and Structural Research for N a Methylbenzylidene Isopropylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of N-(a-methylbenzylidene)isopropylamine derivatives in solution. It provides profound insights into the molecule's structure, stereochemistry, and dynamic behavior.

NMR spectroscopy is a powerful, non-destructive method for determining the diastereomeric ratio and enantiomeric excess (ee) of chiral compounds like this compound. When this imine is synthesized from a chiral amine or reacts with a chiral reagent, diastereomers can be formed. The protons and carbon atoms in different diastereomers are in chemically non-equivalent environments, leading to distinct signals in the ¹H and ¹³C NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio in a mixture can be accurately quantified. researchgate.net

For determining the enantiomeric excess, a chiral derivatizing agent or a chiral solvating agent is often employed. This approach converts the pair of enantiomers into a pair of diastereomers, which can then be distinguished by NMR. For instance, reacting an amine with a chiral auxiliary like a chiral-at-metal Ir(III) complex can generate diastereomeric complexes that exhibit well-resolved signals in the ¹H NMR spectrum, allowing for precise ee determination. nih.gov The difference in chemical shifts between the diastereomers allows for the integration of their respective peaks, and the enantiomeric excess can be calculated from this ratio. nih.govcore.ac.uk

Table 1: Representative ¹H NMR Chemical Shift Data for E/Z Isomers of an Imine

| Proton | E-Isomer (ppm) | Z-Isomer (ppm) |

|---|---|---|

| Pyrrole a-H | 6.45 | 6.70 |

| Pyrrole NH | 7.23 | 8.08 |

| β-Pyrrolic Protons | 5.95, 5.38 | 6.18, 5.96 |

| Phenylic Protons | 7.50 | 7.10 |

Data derived from a study on diphenyldipyrroethene isomers, illustrating the principle of distinguishing isomers by NMR. researchgate.net

The C=N double bond in this compound gives rise to the possibility of E/Z (geometric) isomerism. The interconversion between these isomers is often a dynamic process that can be studied using Dynamic NMR (DNMR) spectroscopy. nih.gov At room temperature, the rate of isomerization might be fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, the interconversion can be slowed down, leading to the decoalescence of the averaged signals into separate, distinct signals for the E and Z isomers. nih.govresearchgate.net

By analyzing the NMR spectra at various temperatures, researchers can determine the coalescence temperature and the chemical shift difference between the isomers. This information allows for the calculation of the activation energy (ΔG‡) and other thermodynamic parameters for the isomerization process. nih.govresearchgate.net Such studies have been successfully applied to various imines and their metal complexes, revealing that factors like steric bulk of substituents can influence the rate of isomerization. researchgate.netnajah.edu For example, studies on platinum(II) complexes of imines have shown that they undergo slow E/Z isomerization in solution, which can be effectively monitored by ¹H and ¹³C NMR. researchgate.netnajah.edu

X-ray Crystallography for Absolute and Relative Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov It provides unequivocal proof of connectivity, conformation, and both relative and absolute stereochemistry.

For this compound and its derivatives, single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and torsion angles. This technique would unambiguously determine whether the imine exists as the E or Z isomer in the solid state. Furthermore, if the molecule is chiral, X-ray crystallography of a single crystal containing one enantiomer allows for the assignment of its absolute configuration.

Table 2: Illustrative Crystallographic Data for a Schiff Base Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Cmce |

| a (Å) | 7.0048(4) |

| b (Å) | 18.0939(7) |

| c (Å) | 19.2281(8) |

| Volume (ų) | 2437.0 |

Data for N-isopropyl-1,8-naphthalimide, a related imide structure, illustrating typical crystallographic parameters. researchgate.net

It is important to recognize that the conformation observed in the solid state by X-ray crystallography may not be the only or even the most stable conformation in solution. Crystal packing forces can influence the molecular conformation. Therefore, correlating the solid-state structure with solution-state data from techniques like NMR is essential for a complete understanding of the compound's behavior. researchgate.net For example, an imine might exist exclusively as the E-isomer in the crystal lattice, but in solution, an equilibrium between the E and Z isomers might be established, which can be characterized by NMR spectroscopy. researchgate.net Comparing theoretical calculations with experimental data from both solid-state and solution-state studies can provide a comprehensive picture of the drug-polymer miscibility and interactions in solid dispersions. qub.ac.uk

Other Spectroscopic Techniques in Research Contexts (e.g., IR, UV-Vis for reaction monitoring)

Besides NMR and X-ray crystallography, other spectroscopic techniques play vital roles in the study of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying key functional groups. The formation of the imine can be monitored by observing the appearance of the characteristic C=N stretching vibration, typically in the range of 1690-1640 cm⁻¹, and the disappearance of the C=O stretch of the starting ketone (acetophenone) and the N-H bending vibration of the primary amine (isopropylamine). researchgate.netnist.gov IR spectroscopy is also valuable for studying intermolecular interactions, such as hydrogen bonding, in the compound and its complexes. qub.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the phenyl ring and the imine double bond in this compound gives rise to characteristic absorption bands in the UV region. masterorganicchemistry.com These absorptions, often corresponding to π→π* and n→π* transitions, can be used to monitor the progress of reactions involving the chromophore. masterorganicchemistry.comresearchgate.net For example, any change in the conjugation, such as during an isomerization reaction or complexation with a metal, will lead to a shift in the absorption maximum (λmax), which can be followed spectrophotometrically. nih.govresearchgate.net

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | C=N Stretch (Imine) | 1690-1640 |

| IR | C=C Stretch (Aromatic) | ~1600, 1450 |

| UV-Vis | π→π* Transition | ~240-250 nm |

| UV-Vis | n→π* Transition | ~270-300 nm (weak) |

Data compiled from general spectroscopic principles and analysis of related compounds. masterorganicchemistry.comresearchgate.net

Synthetic Applications and Role As Precursors in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis Intermediates

The intricate architecture of natural products often demands the use of highly specific and reactive starting materials. N-(α-Methylbenzylidene)isopropylamine serves as a valuable scaffold in the multi-step synthesis of intermediates destined for complex natural product assembly. Its imine functionality provides a reactive handle for a variety of chemical transformations, allowing for the introduction of further complexity and stereocenters.

While direct, large-scale applications in total synthesis are still an area of active research, the principle of using such imines as precursors is well-established. The nitrogen atom and the adjacent benzylic position can be strategically modified to construct key fragments of larger natural product skeletons. For instance, the reduction of the imine to the corresponding secondary amine, N-(1-phenylethyl)propan-2-amine, followed by further functionalization, opens pathways to alkaloids and other nitrogen-containing natural products. The phenylethylamine moiety is a common structural motif in many biologically active compounds.

Ligand and Catalyst Precursor Development

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of a vast array of chemical compounds. N-(α-Methylbenzylidene)isopropylamine, particularly in its chiral forms, holds significant potential as a precursor for the synthesis of such ligands. The inherent chirality that can be introduced at the α-carbon of the benzylidene group makes it an attractive starting point for creating ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions.

The general strategy involves the modification of the basic N-(α-Methylbenzylidene)isopropylamine structure to incorporate coordinating atoms, such as phosphorus or other nitrogen atoms, which can then bind to a metal center. These modifications can be achieved through various synthetic routes, including ortho-metalation of the phenyl ring followed by reaction with an appropriate electrophile. The resulting ligands can create a chiral environment around the metal, facilitating asymmetric transformations like hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. While specific, widely commercialized ligands derived directly from N-(α-Methylbenzylidene)isopropylamine are not yet prevalent, the underlying concept of using chiral imines as ligand precursors is a vibrant area of research in asymmetric catalysis. nih.gov

Table 1: Potential Chiral Ligand Scaffolds from N-(α-Methylbenzylidene)isopropylamine

| Ligand Type | Potential Synthetic Approach | Potential Catalytic Applications |

| P,N-Ligands | Ortho-lithiation followed by reaction with a chlorophosphine. | Asymmetric hydrogenation, allylic alkylation. |

| N,N-Ligands | Introduction of a second nitrogen-containing group via functionalization of the phenyl ring or isopropyl group. | Asymmetric transfer hydrogenation, cyclopropanation. |

Precursors for Nitrogen-Containing Heterocycles and Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov N-(α-Methylbenzylidene)isopropylamine provides a versatile platform for the synthesis of a variety of heterocyclic systems. The imine bond is a key reactive site for cyclization reactions, allowing for the construction of rings of different sizes and functionalities.

For example, [3+2] cycloaddition reactions with appropriate dipolarophiles can lead to the formation of five-membered heterocyclic rings such as imidazoles and pyrazoles. Similarly, [4+2] cycloadditions, or Diels-Alder reactions, can be employed to construct six-membered heterocycles like pyridines and quinolines. The specific reaction conditions and the choice of the reaction partner dictate the final heterocyclic scaffold.

One illustrative, though general, synthetic strategy involves the reaction of the imine with an α,β-unsaturated carbonyl compound. The initial Michael addition of a nucleophile to the imine can be followed by an intramolecular cyclization and subsequent aromatization to yield substituted pyridines. While the literature does not extensively detail the use of N-(α-Methylbenzylidene)isopropylamine specifically, the reactivity pattern is a well-established method for pyridine (B92270) synthesis. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Potentially Accessible from N-(α-Methylbenzylidene)isopropylamine

| Heterocycle | General Synthetic Strategy | Key Reaction Type |

| Imidazoles | Reaction with isocyanides or other C1 synthons. | Cycloaddition/Condensation |

| Pyridines | Reaction with α,β-unsaturated ketones or aldehydes. | Michael Addition/Cyclization |

| Quinolines | Reaction with ortho-functionalized anilines or related precursors. | Condensation/Cyclization |

Development of Functional Materials and Advanced Organic Compounds

The properties of N-(α-Methylbenzylidene)isopropylamine, including its aromatic ring and the potential for modification, make it an interesting candidate as a precursor for functional materials. The incorporation of this moiety into larger polymeric structures or liquid crystalline architectures can impart specific electronic, optical, or self-assembling properties.

In the realm of conductive polymers, the introduction of nitrogen atoms and aromatic systems can influence the electronic bandgap and conductivity of the resulting material. While not a primary component in widely used conductive polymers like polyaniline or polypyrrole, the conceptual framework allows for the design of novel polymers where N-(α-Methylbenzylidene)isopropylamine-derived units could be integrated to tune the material's properties. nobelprize.org

Future Research Directions and Emerging Paradigms in N a Methylbenzylidene Isopropylamine Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The principles of green chemistry are increasingly integral to modern synthetic design, and flow chemistry stands out as a key enabling technology for developing more sustainable processes. nih.gov Continuous-flow manufacturing, which involves conducting reactions in a continuously flowing stream within microreactors, offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. polimi.itresearchgate.net

The synthesis of imines such as N-(a-Methylbenzylidene)isopropylamine is particularly well-suited for adaptation to flow chemistry. The reaction, typically a condensation between a ketone (acetophenone) and a primary amine (isopropylamine), can be performed in a packed-bed reactor containing a dehydrating agent or a heterogeneous acid catalyst. This approach allows for high conversion rates and simplified purification, as the product stream is continuously removed from the reaction zone.

Furthermore, advanced techniques like flow electrochemistry, which has been successfully used to synthesize N-substituted piperidines, could open new avenues for derivatizing this compound. nih.gov Integrating these technologies can lead to processes with reduced solvent waste, higher energy efficiency, and minimized byproduct formation, aligning with the core tenets of sustainable synthesis. nih.gov

| Parameter | Conventional Batch Synthesis | Proposed Flow Chemistry Synthesis |

| Reactor Type | Round-bottom flask | Packed-bed microreactor or meso-reactor |

| Heat Transfer | Slow, inefficient, potential for hotspots | Rapid, highly efficient, precise temperature control |

| Mixing | Mechanical or magnetic stirring | Efficient diffusion-based mixing |

| Reaction Time | Hours to days | Seconds to minutes |

| Workup | Liquid-liquid extraction, distillation | In-line separation, solvent evaporation |

| Scalability | Difficult, requires process redesign | Straightforward by numbering-up or longer run times |

| Safety | Risk of thermal runaway, handling of bulk reagents | Smaller reaction volumes, enhanced containment |

Exploration of Novel Reactivity and Unprecedented Transformations

The imine functional group in this compound serves as a versatile handle for a wide range of chemical transformations. While its role in reductive aminations is established, future research will likely delve into uncovering unprecedented reactivity. Controlling reactive intermediates is a powerful strategy for discovering novel transformations and enabling the synthesis of molecules that are inaccessible through conventional routes. nih.gov

One promising area is the application of this compound as a substrate in novel carbon-carbon bond-forming reactions. For instance, its participation in aza-Benzoin type reactions, which have been demonstrated with various aldimines and ketimines, could be explored to synthesize complex α-aminoketones. usask.ca

Moreover, the use of external stimuli such as light or electricity could unlock entirely new reaction pathways. Photochemical transformations, guided by sensitizers, have been shown to achieve unprecedented catalytic deracemization of chiral compounds. researchgate.net Similarly, electrochemical methods can drive unique oxidative or reductive processes, offering alternative synthetic routes that avoid harsh chemical reagents. acs.org Exploring the electrochemical and photochemical behavior of this compound could lead to the discovery of novel cycloadditions, rearrangements, or functionalization reactions.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating research and gaining deeper mechanistic insights. Density Functional Theory (DFT) and other computational methods are invaluable for predicting molecular properties, modeling reaction pathways, and interpreting spectroscopic data. researchgate.net

For this compound, a synergistic approach could be particularly fruitful.

Mechanism Elucidation: When exploring novel reactions, computational modeling can be used to map out potential energy surfaces, identify transition states, and calculate reaction barriers. This theoretical insight can help rationalize experimental outcomes and guide the optimization of reaction conditions. researchgate.net

Predicting Reactivity: Computational studies can predict sites of electrophilicity and nucleophilicity, estimate pKa values, and model the interaction of the molecule with potential catalysts. This information allows researchers to make more informed hypotheses before embarking on extensive experimental work.

Spectroscopic Analysis: Calculating theoretical spectroscopic signatures (e.g., NMR, IR, UV-Vis) and comparing them with experimental data can aid in the structural confirmation of new derivatives and intermediates. researchgate.net

This iterative cycle, where computational predictions guide experimental design and experimental results validate and refine theoretical models, will be crucial for efficiently exploring the complex chemical space of this compound and its derivatives.

Design of this compound-based Smart Reagents and Systems

The structural backbone of this compound can be functionalized to create "smart" reagents and components for advanced materials. These systems are designed to respond to external stimuli (e.g., pH, temperature, light) or to be recycled and reused efficiently.

One potential application is in the development of novel ligands for catalysis. By introducing coordinating groups into the phenyl ring or modifying the N-isopropyl group, ligands can be designed for use in organometallic catalysis. nih.gov Immobilizing these catalysts on solid supports, such as mesoporous silica or magnetic nanoparticles, would create heterogeneous systems that are easily separated from the reaction mixture and reused, enhancing the sustainability of the process. nih.gov

Another emerging area is the incorporation of this imine scaffold into larger molecular architectures like metal-organic frameworks (MOFs) or responsive polymers. As a building block, it could impart specific properties to the final material, such as tunable porosity or thermal responsiveness. acs.orgnih.gov For example, a polymer incorporating the this compound moiety could exhibit changes in solubility or conformation in response to pH changes due to the basicity of the imine nitrogen.

Addressing Scalability and Efficiency in Advanced this compound Syntheses

As new applications for this compound and its derivatives are discovered, the need for efficient and scalable synthesis methods will become paramount. While traditional batch syntheses may suffice for laboratory-scale research, they often present challenges in terms of safety, consistency, and waste generation upon scale-up. google.com

The transition from batch to continuous flow manufacturing is a key strategy for addressing these challenges. durham.ac.uk A scalable synthesis of this compound could be envisioned using a continuous flow reactor where acetophenone (B1666503) and isopropylamine (B41738) are pumped through a heated column packed with a solid acid catalyst. This setup would allow for high throughput, excellent process control, and inherent safety benefits. researchgate.net Industrial syntheses of related amines often rely on reductive amination over heterogeneous catalysts like Raney nickel, a process that is also highly amenable to flow adaptation. reddit.com

| Synthesis Method | Key Features | Advantages for Scalability & Efficiency |

| Batch Reductive Amination | One-pot reaction of acetophenone, isopropylamine, and a reducing agent in a large vessel. | Established methodology; suitable for moderate scales. |

| Flow Hydrogenation | Continuous pumping of reactants over a heterogeneous catalyst (e.g., Pd/C, Raney Ni) bed under a hydrogen atmosphere. reddit.com | High throughput; excellent temperature/pressure control; catalyst is reusable; improved safety. |

| Flow Condensation | Continuous reaction over a solid acid or dehydrating agent to form the imine, followed by an in-line reduction step. | Modular approach; separates imine formation from reduction; allows for optimization of each step. |

Future research will focus on optimizing catalyst selection, reactor design, and in-line purification techniques to develop a truly efficient, scalable, and sustainable manufacturing process for this compound.

Q & A

Q. What are the standard synthetic routes for preparing N-(a-Methylbenzylidene)isopropylamine?

Methodological Answer: The compound is typically synthesized via a condensation reaction between isopropylamine and a substituted benzaldehyde derivative. For example:

- Step 1: React α-methylbenzaldehyde with isopropylamine in a polar aprotic solvent (e.g., ethanol or dichloromethane) under reflux.

- Step 2: Use acid catalysis (e.g., acetic acid) to facilitate imine formation by removing water via azeotropic distillation.

- Step 3: Purify the product via column chromatography or recrystallization.

Key Analytical Confirmation: - 1H NMR for imine proton detection (δ ~8.3 ppm, singlet).

- Mass Spectrometry (ESI-MS) for molecular ion peak matching the expected molecular weight (C11H15N) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify the imine proton (δ ~8.3 ppm), aromatic protons (δ 7.2–7.8 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm).

- 13C NMR: Confirm the imine carbon (δ ~160 ppm) and aromatic carbons.

- Infrared Spectroscopy (IR): Stretching vibrations for C=N (1640–1690 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 161.3 (M+H)<sup>+</sup> .

Q. What are the key physical properties of this compound?

Q. What mechanistic insights explain the formation of this compound?

Methodological Answer: The reaction proceeds via a nucleophilic addition-elimination mechanism:

- Step 1: Isopropylamine acts as a nucleophile, attacking the carbonyl carbon of α-methylbenzaldehyde.

- Step 2: Proton transfer forms a tetrahedral intermediate.

- Step 3: Elimination of water generates the imine (Schiff base).

Key Evidence: - Kinetic studies show second-order dependence (first-order in amine and aldehyde).

- Acid catalysis accelerates water removal, shifting equilibrium toward product formation .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH < 4): Protonation of the imine nitrogen leads to hydrolysis, regenerating the aldehyde and amine.

- Neutral/Basic Conditions (pH 7–12): The compound remains stable but may undergo oxidation or photodegradation.

Experimental Design: - Conduct accelerated stability studies using HPLC to monitor degradation products under varying pH (2–12) and temperatures (25–60°C).

- Use Arrhenius plots to predict shelf-life .

Q. What analytical challenges arise in resolving stereoisomers of this compound derivatives?

Methodological Answer:

- Chiral Chromatography: Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers.

- Circular Dichroism (CD): Correlate CD spectra with absolute configuration.

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry (e.g., compare with analogous Schiff bases in ).

Case Study: - Derivatives with bulky substituents (e.g., methoxy groups) show improved crystallinity for X-ray analysis .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.

- Software Tools: Gaussian, ORCA, or VASP for energy minimization and transition-state analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.